![molecular formula C21H15N3 B13029058 4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline: PB5 , is a compound with an intriguing structure. It features a phenanthroimidazole backbone, where the imidazole ring is fused to a phenanthrene moiety. The aldehyde group in PB5 makes it an interesting candidate for various applications, including medical imaging as a fluorescent probe .
Vorbereitungsmethoden
Synthetic Routes:: PB5 can be synthesized through various routes. One common method involves the reaction of an appropriate aniline derivative with a phenanthroimidazole aldehyde. The aldehyde group in the phenanthroimidazole moiety allows for further functionalization.
Reaction Conditions:: The synthetic conditions may vary, but typically involve refluxing the reactants in a suitable solvent (such as ethanol or dichloromethane) with an acid catalyst (e.g., hydrochloric acid). The reaction proceeds via imine formation, followed by reduction to yield PB5.
Industrial Production:: While PB5 is not widely produced industrially, research efforts are ongoing to optimize its synthesis for practical applications.
Analyse Chemischer Reaktionen
PB5 can undergo several chemical reactions:
Oxidation: PB5 can be oxidized to form imine-imidazole derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. For example, reduction of the imine group leads to the formation of PB5 itself.
Wissenschaftliche Forschungsanwendungen
PB5 has promising applications in various fields:
Medical Imaging: As a fluorescent probe, PB5 can be used for imaging biological structures and detecting specific proteins or cells.
Chemical Research: PB5’s unique structure makes it an interesting target for further chemical studies.
Biological Research: It can be employed in cell labeling and tracking.
Wirkmechanismus
PB5’s mechanism of action involves binding to specific proteins due to its aldehyde group. This interaction allows it to serve as a fluorescent marker in medical imaging.
Vergleich Mit ähnlichen Verbindungen
PB5 stands out due to its phenanthroimidazole backbone and the incorporation of the 4-chloro-2H-chromen-2-one chromophore. Similar compounds include other phenanthroimidazole derivatives, but PB5’s unique features make it a valuable addition to the field .
Eigenschaften
Molekularformel |
C21H15N3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline |
InChI |
InChI=1S/C21H15N3/c22-14-11-9-13(10-12-14)21-23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)24-21/h1-12H,22H2,(H,23,24) |
InChI-Schlüssel |
IHRRLVKCYAALLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CC=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


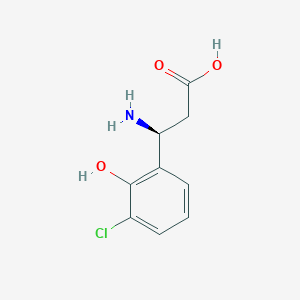
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
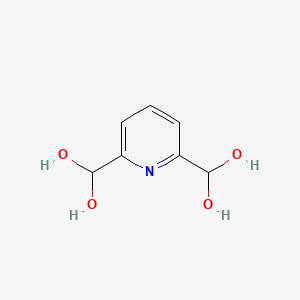
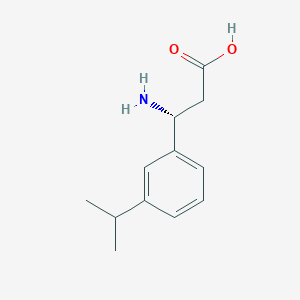

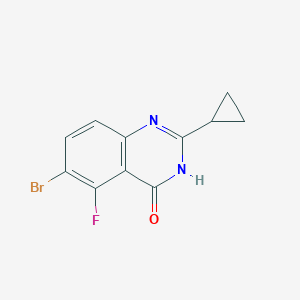
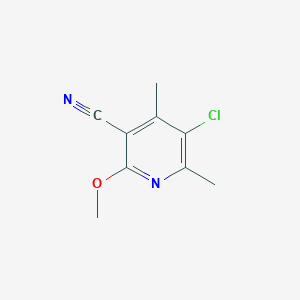
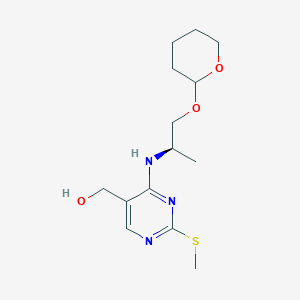
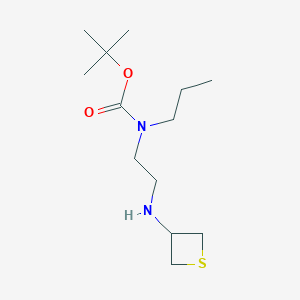
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
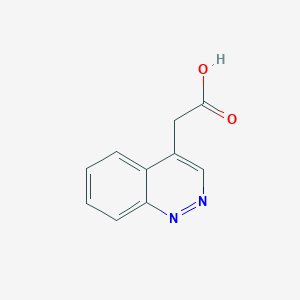

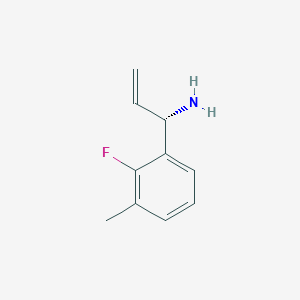
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
